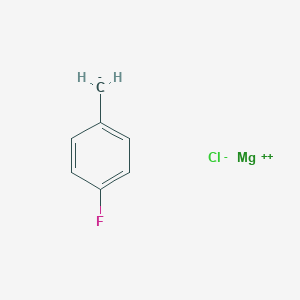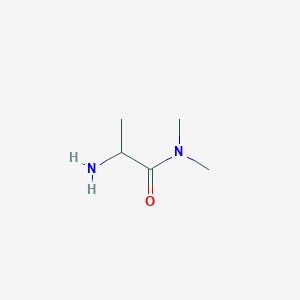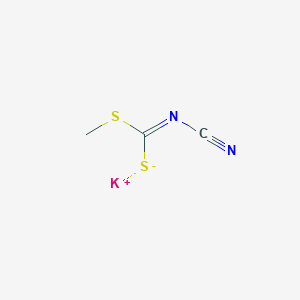![molecular formula C22H32O4 B157014 [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate CAS No. 10124-02-4](/img/structure/B157014.png)
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex organic compound that has been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the replication of certain viruses.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate are complex and varied. It has been found to modulate the activity of various immune cells, leading to a reduction in inflammation and tumor growth. It has also been found to have a direct antiviral effect, inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has several advantages and limitations for use in lab experiments. Its complex structure and mechanism of action make it a valuable tool for studying various biological processes. However, its complex synthesis and limited availability can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research related to [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate. These include the development of new drugs based on its structure and mechanism of action, further exploration of its anti-inflammatory and anti-tumor properties, and the investigation of its potential as an antiviral agent. Additionally, research into the synthesis and purification of this compound may lead to improved methods for its production and availability.
Méthodes De Synthèse
The synthesis of [(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate is a complex process that involves several steps. The most commonly used method involves the reaction of a cyclic ketone with an epoxide in the presence of a strong acid catalyst. The resulting product is then purified using various chromatography techniques.
Applications De Recherche Scientifique
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the development of new drugs and as a tool in biological research.
Propriétés
Numéro CAS |
10124-02-4 |
|---|---|
Nom du produit |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
Formule moléculaire |
C22H32O4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)25-15-6-9-20(2)14(12-15)4-5-17-16(20)7-10-21(3)18-8-11-22(17,21)26-19(18)24/h14-18H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,20+,21-,22+/m1/s1 |
Clé InChI |
RTMHICOBLYPZBX-DSVDFRHWSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@]35CC[C@H]4C(=O)O5)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35CCC4C(=O)O5)C)C |
Synonymes |
3β-Acetyloxy-14β-hydroxy-5β-androstane-17β-carboxylic acid γ-lactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



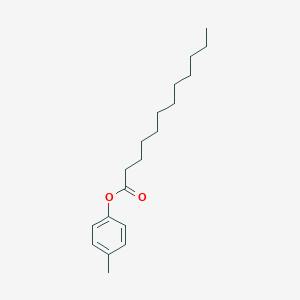
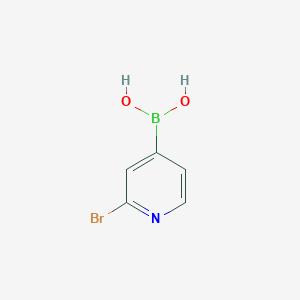
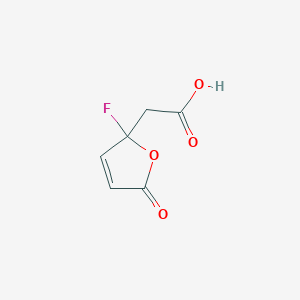
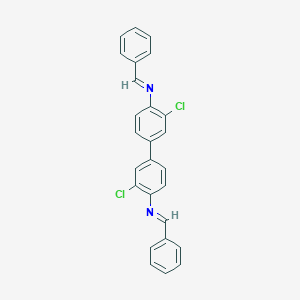
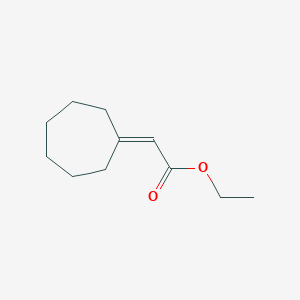
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
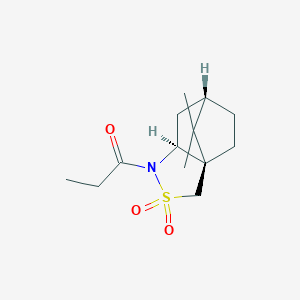
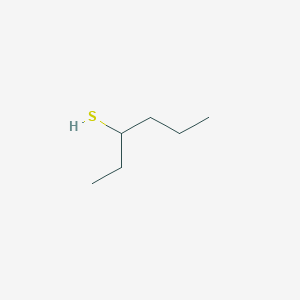
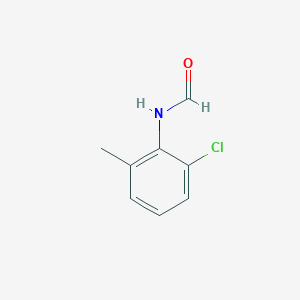
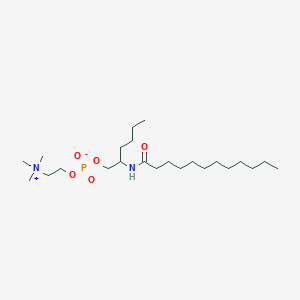
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
